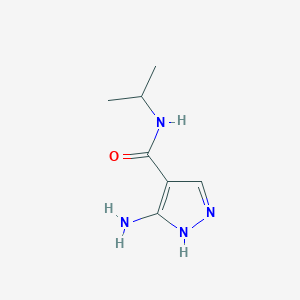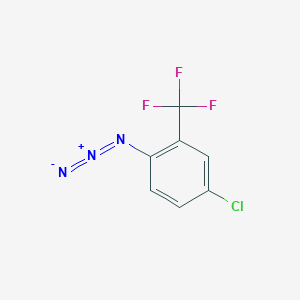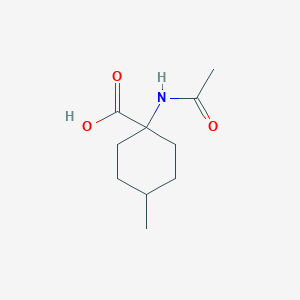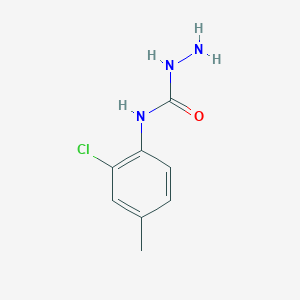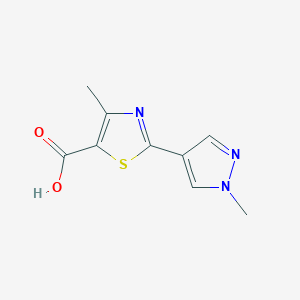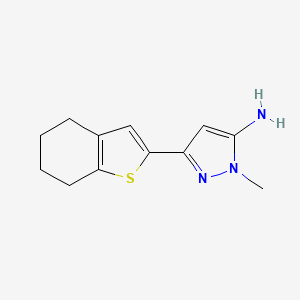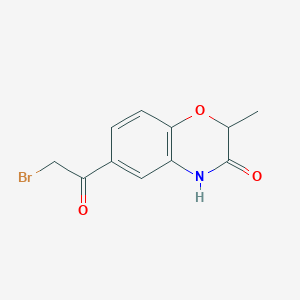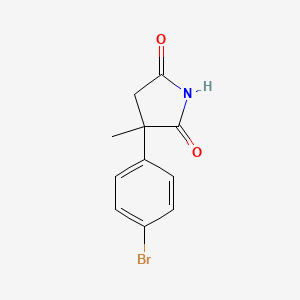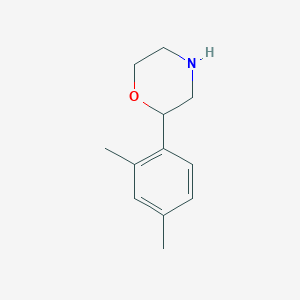
2-(2,4-Dimethylphenyl)morpholin
Übersicht
Beschreibung
Synthesis Analysis
Morpholines, including 2-(2,4-Dimethylphenyl)morpholine, are frequently synthesized from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dimethylphenyl)morpholine consists of a morpholine ring with a 2,4-dimethylphenyl group attached . Morpholine is a heterocycle that features both amine and ether functional groups .
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Molekülen
Der Morpholinring ist ein häufiges Merkmal vieler biologisch aktiver Moleküle aufgrund seiner Vielseitigkeit und seines Vorkommens in Naturprodukten . Die Synthese von 2-(2,4-Dimethylphenyl)morpholin kann zur Herstellung verschiedener pharmakologisch aktiver Verbindungen führen, darunter solche mit potenziellen Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften.
Entwicklung von pharmazeutischen Wirkstoffen
Morpholin-Derivate spielen eine wichtige Rolle bei der Entwicklung neuer pharmazeutischer Wirkstoffe. Die strukturelle Vielfalt, die durch die Substitution des Morpholinrings geboten wird, ermöglicht die Herstellung einer breiten Palette von therapeutischen Medikamenten . Dazu gehören Wirkstoffe zur Behandlung von Herz-Kreislauf-Erkrankungen, neurologischen Erkrankungen und metabolischen Syndromen.
Korrosionsschutz
In industriellen Anwendungen dienen Morpholin-Derivate als Korrosionsschutzmittel, insbesondere in der Öl- und Gasindustrie . Sie schützen Metalloberflächen vor korrosiven Substanzen und verlängern so die Lebensdauer von Pipelines und Lagertanks.
Optische Aufheller
Morpholin-Verbindungen werden in der Textilindustrie als optische Aufheller eingesetzt . Sie verstärken die Helligkeit von Stoffen, indem sie ultraviolettes Licht in sichtbares Licht umwandeln, wodurch die Materialien ein weißeres Aussehen erhalten.
Lösungsmittel für die Auflösung von Cellulose
Die einzigartigen chemischen Eigenschaften von Morpholin-Derivaten machen sie zu geeigneten Lösungsmitteln zur Auflösung von Cellulose bei der Herstellung von Textilien und anderen cellulosebasierten Produkten . Diese Anwendung ist entscheidend für Prozesse, die die Umwandlung von Cellulose in Fasern oder Filme erfordern.
Agrochemikalien
Morpholin-Derivate werden bei der Synthese von Agrochemikalien wie Pestiziden und Herbiziden eingesetzt . Ihre strukturelle Flexibilität ermöglicht die Herstellung von Verbindungen, die beim Schutz von Nutzpflanzen vor Schädlingen und Krankheiten wirksam sind.
Wirkmechanismus
Target of Action
Morpholine derivatives have been studied for their interactions with various cellular targets, including lysosomal ph modulators .
Mode of Action
Morpholine derivatives have been found to modulate lysosomal ph . These compounds can facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . This action disrupts the homeostasis of lysosomal pH and inactivates the lysosomal Cathepsin B enzyme .
Biochemical Pathways
The modulation of lysosomal ph by morpholine derivatives can impact many cellular processes .
Pharmacokinetics
Morpholine-based compounds have been suggested to have promising pharmacokinetic properties .
Result of Action
The disruption of lysosomal ph homeostasis by morpholine derivatives can lead to the inactivation of the lysosomal cathepsin b enzyme .
Action Environment
The efficacy of morpholine-based compounds can be influenced by various factors, including ph and temperature .
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(10(2)7-9)12-8-13-5-6-14-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGSKWGXJECPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094508-93-6 | |
| Record name | 2-(2,4-dimethylphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)
